N-(butan-2-yl)-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide N-(butan-2-yl)-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 689757-72-0
VCID: VC11903574
InChI: InChI=1S/C22H27N3O3S/c1-5-14(2)23-18(26)13-25-21-19(15(3)16(4)29-21)20(27)24(22(25)28)12-11-17-9-7-6-8-10-17/h6-10,14H,5,11-13H2,1-4H3,(H,23,26)
SMILES: CCC(C)NC(=O)CN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)CCC3=CC=CC=C3
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.5 g/mol

N-(butan-2-yl)-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide

CAS No.: 689757-72-0

Cat. No.: VC11903574

Molecular Formula: C22H27N3O3S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide - 689757-72-0

Specification

CAS No. 689757-72-0
Molecular Formula C22H27N3O3S
Molecular Weight 413.5 g/mol
IUPAC Name N-butan-2-yl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C22H27N3O3S/c1-5-14(2)23-18(26)13-25-21-19(15(3)16(4)29-21)20(27)24(22(25)28)12-11-17-9-7-6-8-10-17/h6-10,14H,5,11-13H2,1-4H3,(H,23,26)
Standard InChI Key VQGBFPKSKDMXOJ-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)CN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)CCC3=CC=CC=C3
Canonical SMILES CCC(C)NC(=O)CN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)CCC3=CC=CC=C3

Introduction

N-(butan-2-yl)-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a synthetic derivative of the thieno[2,3-d]pyrimidine family. Compounds in this class are known for their diverse biological activities, including anticancer and anti-inflammatory properties. The structural framework of this compound integrates a thienopyrimidine core with functional groups that enhance its pharmacological potential.

Structural Features

The compound consists of:

  • Thieno[2,3-d]pyrimidine Core: A bicyclic structure combining thiophene and pyrimidine rings.

  • Substituents:

    • Dimethyl groups at positions 5 and 6.

    • A phenylethyl moiety at position 3.

    • An acetamide group functionalized with a butan-2-yl chain.

These features contribute to its physicochemical properties and biological activity.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves:

  • Cyclization Reactions: Starting from thiophene carboxylic acid esters or amines.

  • Functionalization: Addition of substituents via alkylation or acylation reactions.

  • Final Assembly: Introduction of the acetamide group through condensation reactions.

Specific details for synthesizing this compound were not directly available in the provided sources but align with established methods for thienopyrimidine derivatives .

Biological Activity

Thieno[2,3-d]pyrimidine derivatives exhibit significant pharmacological potential:

  • Anticancer Properties:

    • These compounds inhibit tumor cell growth by targeting pathways such as EGFR and PI3K .

    • The phenylethyl substitution enhances hydrophobic interactions with target proteins.

  • Anti-inflammatory Activity:

    • Molecular docking studies suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which is critical in inflammatory pathways .

Mechanism of Action

The compound likely exerts its biological effects through:

  • Enzyme Inhibition: Binding to active sites of enzymes like kinases or lipoxygenases.

  • DNA Intercalation: The planar structure may allow interaction with DNA in cancer cells.

Research Findings

Studies on similar thienopyrimidine derivatives have demonstrated:

  • Potent cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 (IC50 values ranging from 10–40 µM) .

  • Promising anti-inflammatory activity in molecular docking simulations .

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